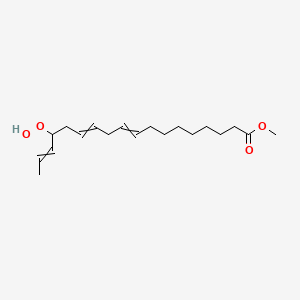
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate is a fatty acid methyl ester with the molecular formula C19H32O4. It is a hydroperoxy fatty ester, which means it contains a hydroperoxy group (-OOH) attached to a fatty acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 15-hydroperoxyoctadeca-9,12,16-trienoate typically involves the esterification of the corresponding fatty acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The hydroperoxy group is introduced through the oxidation of the corresponding methyl octadecatrienoate using reagents like hydrogen peroxide or organic peroxides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes followed by controlled oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxy acids or other oxidized derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroperoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Peroxy acids, epoxides, and other oxidized derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted fatty acid esters.
Wissenschaftliche Forschungsanwendungen
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acid esters.
Biology: Investigated for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Explored for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds
Wirkmechanismus
The mechanism of action of methyl 15-hydroperoxyoctadeca-9,12,16-trienoate involves its ability to undergo oxidation and reduction reactions. The hydroperoxy group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and other oxidized products. These reactive intermediates can interact with cellular components, affecting various biochemical pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl linoleate: A fatty acid methyl ester with two double bonds and no hydroperoxy group.
Methyl linolenate: A fatty acid methyl ester with three double bonds and no hydroperoxy group.
Methyl 13-hydroperoxyoctadeca-9,11-dienoate: A hydroperoxy fatty ester with a different position of the hydroperoxy group.
Uniqueness
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate is unique due to the presence of the hydroperoxy group at the 15th position and the specific configuration of its double bonds. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Eigenschaften
CAS-Nummer |
14606-85-0 |
|---|---|
Molekularformel |
C19H32O4 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
methyl 15-hydroperoxyoctadeca-9,12,16-trienoate |
InChI |
InChI=1S/C19H32O4/c1-3-15-18(23-21)16-13-11-9-7-5-4-6-8-10-12-14-17-19(20)22-2/h3,5,7,11,13,15,18,21H,4,6,8-10,12,14,16-17H2,1-2H3 |
InChI-Schlüssel |
GSDDTQBCPWWRBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(CC=CCC=CCCCCCCCC(=O)OC)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)




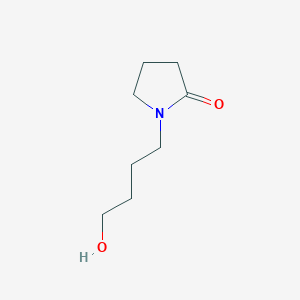
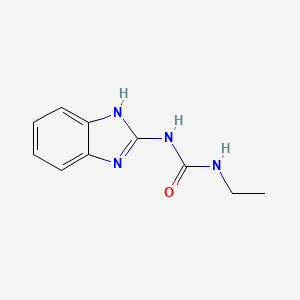
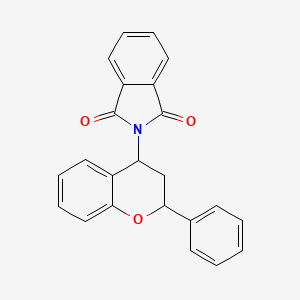

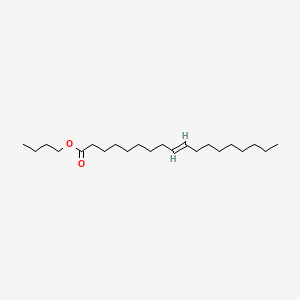
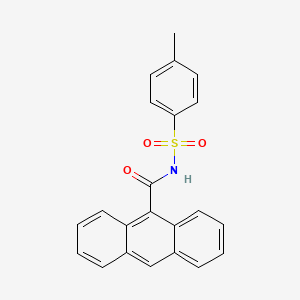
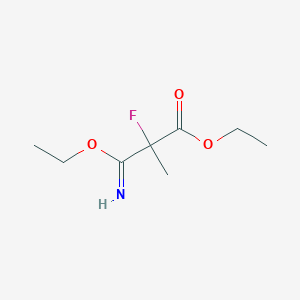
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)
